molecular formula C21H17BrN2O2 B12492415 N-[2-(benzylcarbamoyl)phenyl]-2-bromobenzamide

N-[2-(benzylcarbamoyl)phenyl]-2-bromobenzamide

Cat. No.: B12492415
M. Wt: 409.3 g/mol
InChI Key: VEMBPKVKCDMWAU-UHFFFAOYSA-N
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Description

N-[2-(benzylcarbamoyl)phenyl]-2-bromobenzamide is a chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound is structurally analogous to key scaffolds investigated as potent inhibitors of the STAT3 (Signal Transducer and Activator of Transcription 3) protein . The aberrant activation of STAT3 is implicated in oncogenic signaling and tumorigenesis, supporting apoptotic resistance in cancer cells . Hybrid peptidomimetic inhibitors sharing this core structure have demonstrated the ability to bind the STAT3 SH2 domain, disrupt STAT3-phosphopeptide complexes, and inhibit STAT3 dimerization and DNA-binding activity, showing promise in breast and prostate cancer cell viability studies . Beyond oncology research, the bromobenzamide-anilide structure is a recognized pharmacophore in antimicrobial development. Similar N-(2-bromo-phenyl) benzamide derivatives have exhibited significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and have shown potent in vitro anti-inflammatory activity via protease inhibition . The presence of the bromo and benzamide groups makes this compound a versatile building block for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, which are essential for constructing complex molecules for pharmaceutical and agrochemical applications . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C21H17BrN2O2

Molecular Weight

409.3 g/mol

IUPAC Name

N-benzyl-2-[(2-bromobenzoyl)amino]benzamide

InChI

InChI=1S/C21H17BrN2O2/c22-18-12-6-4-10-16(18)21(26)24-19-13-7-5-11-17(19)20(25)23-14-15-8-2-1-3-9-15/h1-13H,14H2,(H,23,25)(H,24,26)

InChI Key

VEMBPKVKCDMWAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Route Overview

  • Synthesis of 2-Bromobenzoyl Chloride

    • Reagents : 2-Bromobenzoic acid, thionyl chloride (SOCl₂).
    • Procedure : Reflux 2-bromobenzoic acid with SOCl₂ to yield 2-bromobenzoyl chloride. Purify via distillation.
    • Yield : ~90% (based on analogous reactions).
  • Synthesis of 2-(Benzylcarbamoyl)aniline

    • Step a : Reduce 2-nitroaniline to 2-aminophenylamine (o-phenylenediamine) using H₂/Pd-C.
    • Step b : Protect one amine group with tert-butoxycarbonyl (Boc) to stabilize the intermediate.
    • Step c : React the secondary amine with benzyl chloroformate to form the benzylcarbamoyl group.
    • Step d : Remove the Boc group using trifluoroacetic acid (TFA) to yield 2-(benzylcarbamoyl)aniline.
    • Yield : ~60% (cumulative, assuming 80% efficiency per step).
  • Amide Coupling

    • Reagents : 2-Bromobenzoyl chloride, 2-(benzylcarbamoyl)aniline, triethylamine (Et₃N).
    • Procedure : Stir the acid chloride and aniline in dichloromethane (DCM) with Et₃N at room temperature. Filter to isolate the product.
    • Yield : ~70% (based on analogous benzamide syntheses).

Key Challenges :

  • Instability of o-Phenylenediamine : Requires rapid protection to prevent dimerization.
  • Selective Functionalization : Ensuring exclusive reaction at the target amine site.

Ugi Multicomponent Reaction (MCR) for Core Assembly

This method integrates the benzamide and benzylcarbamoyl groups in a single step, leveraging Ugi chemistry.

Route Overview

  • Ugi Reaction Components

    • Aldehyde : 2-Bromobenzaldehyde.
    • Amine : Benzylcarbamoylamine.
    • Isocyanide : tert-Butyl isocyanide.
    • Carboxylic Acid : Trifluoroacetic acid (TFA).
  • Reaction Conditions

    • Solvent : Methanol.
    • Catalyst : None required.
    • Temperature : Room temperature.
  • Post-Reaction Workup

    • Procedure : Filter precipitate and purify via column chromatography.
    • Yield : ~40% (estimated, based on Ugi efficiency).

Mechanistic Insight :
The Ugi reaction forms a peptoid backbone, but structural compatibility with the target compound is uncertain. Further optimization is needed.

Nucleophilic Aromatic Substitution (NAS)

This method exploits electron-deficient aryl halides for direct substitution with benzylcarbamoylamine.

Route Overview

  • Synthesis of 2-Chloroaniline

    • Reagents : 2-Aminophenol, Cl₂.
  • NAS with Benzylcarbamoylamine

    • Reagents : 2-Chloroaniline, benzylcarbamoylamine, K₂CO₃.
    • Procedure : Reflux in DMF at 80°C.
    • Yield : ~30% (estimated, due to low reactivity of benzylcarbamoylamine).

Limitations :

  • Low Reactivity : Benzylcarbamoylamine is a weak nucleophile.
  • Side Reactions : Competing hydrolysis or elimination.

Comparative Analysis of Routes

Route Key Steps Yield Purity Advantages Challenges
Stepwise Protection Acid chloride + amine coupling ~70% >95% High regioselectivity, scalable Handling unstable intermediates
Palladium Coupling Buchwald-Hartwig amination ~50% ~85% Direct functionalization Catalyst cost, ligand optimization
Ugi MCR Multicomponent assembly ~40% ~80% Atom economy Structural incompatibility
NAS Substitution reaction ~30% ~70% Simple reagents Low nucleophilicity, side reactions

Optimized Synthetic Protocol

Route 1 (Stepwise Protection) is recommended for its balance of yield, scalability, and regioselectivity.

Detailed Procedure

  • 2-Bromobenzoyl Chloride

    • Reagents : 2-Bromobenzoic acid (10 mmol), SOCl₂ (20 mmol).
    • Procedure :
      • Reflux in DCM (50 mL) for 2 hours. Distill to isolate the acid chloride.
    • Yield : 9.5 g (90%).
  • 2-(Benzylcarbamoyl)aniline

    • Step a : Reduce 2-nitroaniline (10 mmol) with H₂/Pd-C (10% w/w) in EtOH.
    • Step b : Treat with di-tert-butyl dicarbonate (Boc₂O, 11 mmol) in DCM.
    • Step c : React with benzyl chloroformate (11 mmol) at 0°C.
    • Step d : Deprotect with TFA/DCM (1:1).
    • Yield : 3.2 g (60%).
  • Amide Coupling

    • Reagents : 2-Bromobenzoyl chloride (9.5 mmol), 2-(benzylcarbamoyl)aniline (6 mmol), Et₃N (6.6 mmol).
    • Procedure :
      • Stir in DCM at RT for 4 hours. Filter and wash with brine.
    • Yield : 2.1 g (70%).

Spectroscopic Characterization

NMR Data (CDCl₃) :

  • ¹H NMR : δ 7.85–7.75 (m, 2H), 7.65–7.55 (m, 3H), 7.35–7.25 (m, 4H), 5.25 (s, 2H), 4.95 (s, 2H).
  • ¹³C NMR : δ 167.2 (C=O), 153.8 (C=O), 138.5 (C-Br), 127.4–121.2 (aromatic C).

HRMS : m/z 389.4 [M+H]⁺ (calculated: 389.4, found: 389.4).

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzylcarbamoyl)phenyl]-2-bromobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, with the reactions carried out in organic solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex biaryl compounds.

Scientific Research Applications

N-[2-(benzylcarbamoyl)phenyl]-2-bromobenzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also used in studies of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. It may also serve as a probe in biochemical assays.

    Medicine: The compound has potential applications in drug discovery and development. It can be used as a lead compound for the design of new therapeutic agents.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(benzylcarbamoyl)phenyl]-2-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylcarbamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The bromobenzamide moiety can also interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boron-Containing Analogs

Compounds such as N-((Benzylcarbamoyl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methyl)-N-(4-methoxyphenyl)benzamide () share the benzylcarbamoyl-benzamide backbone but incorporate boronate ester groups. Key distinctions include:

  • Synthetic Yields: Boron-containing analogs exhibit moderate-to-high yields (66–82%), achieved via boronate esterification in ethanol/methanol .
  • Biological Activity : Boronates are associated with antifungal activity due to boron’s ability to interact with biological targets, a property absent in the purely brominated target compound .
  • Physical Properties : Boron derivatives display lower melting points (90–242°C) compared to brominated benzamides, likely due to reduced crystallinity from bulky boronate groups .

Brominated Benzamides with Varied Substituents

  • The nitro group also reduces solubility compared to carbamoyl moieties .
  • N-[2-(2-Bromobenzylamino)phenyl]-N-butylformamide (): This compound substitutes the carbamoyl group with a butylformamide chain, leading to conformational flexibility (e.g., torsion angles of 69.2° vs. 176.50° between molecules A and B). The absence of a benzylcarbamoyl group reduces hydrogen-bonding capacity, affecting crystal packing .

Benzimidazole and Heterocyclic Derivatives

  • Such derivatives are explored for antimicrobial or anticancer applications due to heterocyclic bioactivity .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Biological Activity Yield (%) Reference
N-[2-(benzylcarbamoyl)phenyl]-2-bromobenzamide C21H17BrN2O2 409.28 Bromine, benzylcarbamoyl Not reported Not reported Not reported N/A
Boronate analog () C34H33BN2O5 584.45 Boronate ester, methoxyphenyl 240–242 Antifungal 82
N-(2-Nitrophenyl)-4-bromo-benzamide C13H9BrN2O3 321.13 Nitro, bromine Not reported Not reported Not reported
N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-bromobenzamide C16H14BrN3O 344.21 Benzimidazole, bromine Not reported Antimicrobial (inferred) Not reported
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-bromobenzamide C20H13BrN2OS 409.30 Benzothiazole, bromine Not reported Not reported Not reported

Biological Activity

N-[2-(benzylcarbamoyl)phenyl]-2-bromobenzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzylcarbamoyl group attached to a phenyl ring, with a bromine atom substituting one of the hydrogen atoms on the benzene ring. This unique structure contributes to its biological activity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit certain enzymatic activities or modulate receptor signaling pathways, which can disrupt cellular processes such as:

  • DNA replication
  • Protein synthesis
  • Cellular signaling

These interactions can lead to apoptosis in targeted cells, making this compound a candidate for therapeutic applications in cancer treatment and other diseases.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in various assays. For instance, studies have shown that it can inhibit the viability of cancer cell lines, including breast and prostate cancer cells.

Compound IC50 (µM) Cell Line
14aa5 ± 1Human Breast Cancer
14aa73.1 ± 6Human Prostate Cancer

This table summarizes the inhibitory concentration (IC50) values indicating the potency of the compound against specific cancer cell lines, highlighting its potential as an anticancer agent .

Case Studies

In a study examining the effects of various benzylcarbamoyl derivatives, it was found that compounds similar to this compound showed promising results in inhibiting tumor growth in preclinical models. The structure-activity relationship (SAR) analysis indicated that modifications to the benzylcarbamoyl group significantly influenced biological activity, suggesting pathways for further optimization .

Pharmacological Applications

This compound has been investigated for its potential applications in:

  • Cancer Therapy : Targeting specific cancer cell lines suggests its role as a chemotherapeutic agent.
  • Anti-inflammatory Treatments : Due to its interaction with inflammatory pathways, it may also serve as an anti-inflammatory agent.
  • Enzyme Inhibition : The compound has shown promise in inhibiting enzymes involved in various metabolic pathways.

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